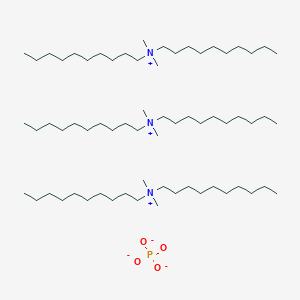
ethyl (2R)-2-(cyclopentylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-2-(cyclopentylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a cyclopentylamino substituent at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(cyclopentylamino)butanoate typically involves the esterification of (2R)-2-(cyclopentylamino)butanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(cyclopentylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R)-2-(cyclopentylamino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(cyclopentylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active (2R)-2-(cyclopentylamino)butanoic acid, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Ethyl (2R)-2-(cyclopentylamino)butanoate can be compared with other similar compounds, such as:
Ethyl (2R)-2-(cyclohexylamino)butanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Ethyl (2R)-2-(cyclopropylamino)butanoate: Contains a cyclopropyl group, leading to different steric and electronic properties.
Ethyl (2R)-2-(cyclobutylamino)butanoate: Features a cyclobutyl group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific cyclopentylamino substituent, which imparts distinct steric and electronic characteristics, influencing its reactivity and interactions with biological targets .
Properties
CAS No. |
876126-61-3 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl (2R)-2-(cyclopentylamino)butanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-10(11(13)14-4-2)12-9-7-5-6-8-9/h9-10,12H,3-8H2,1-2H3/t10-/m1/s1 |
InChI Key |
YTRHJKHXNQGZLA-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OCC)NC1CCCC1 |
Canonical SMILES |
CCC(C(=O)OCC)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


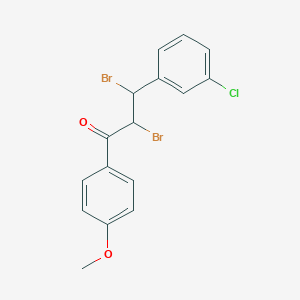
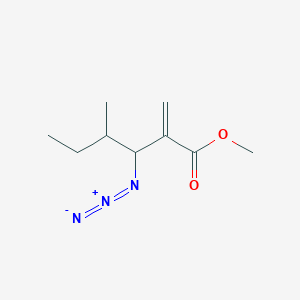
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)
![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)

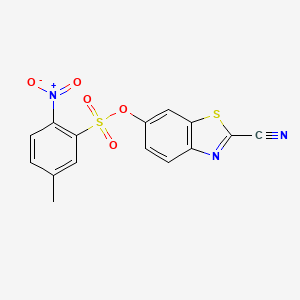
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
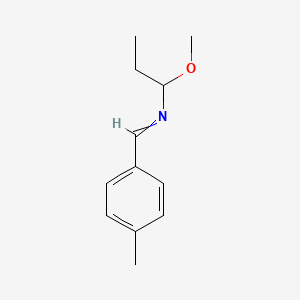
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
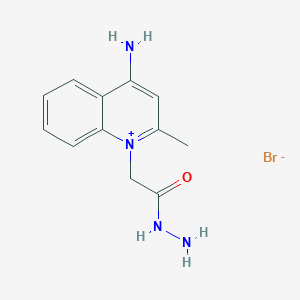
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)
